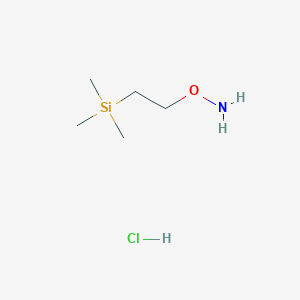

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride

Description

BenchChem offers high-quality O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-(2-trimethylsilylethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NOSi.ClH/c1-8(2,3)5-4-7-6;/h4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNNDTUAVSQNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16ClNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593594 | |

| Record name | O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153502-27-3 | |

| Record name | O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride: A Stable Hydroxylamine Surrogate for Modern Synthesis

Introduction: The Need for a Tamed Nucleophile

In the landscape of organic synthesis, the hydroxylamine moiety (NH₂OH) is a potent and versatile functional group, pivotal for constructing oximes, hydroxamic acids, and other critical nitrogen-oxygen bonds. These structures are cornerstones in medicinal chemistry, materials science, and drug development. However, free hydroxylamine is volatile, hazardous, and notoriously unstable, posing significant challenges for storage, handling, and reaction control. To circumvent these issues, the field has evolved to embrace protected hydroxylamine surrogates that unmask the reactive species in situ.

O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride emerges as a superior solution. It is a stable, crystalline solid that serves as a convenient and safe precursor to hydroxylamine. Its defining feature is the 2-(trimethylsilyl)ethyl (TMSE) protecting group, which offers robust stability under various reaction conditions yet can be cleaved selectively and gently. This guide provides an in-depth exploration of its properties, mechanism, and applications, offering researchers a comprehensive resource for leveraging this powerful reagent.

Core Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride is a white to off-white crystalline powder, valued for its stability and ease of handling compared to its unprotected counterpart.[1]

| Property | Value | Source |

| CAS Number | 153502-27-3 | [2][3] |

| Molecular Formula | C₅H₁₆ClNOSi | [2] |

| Molecular Weight | 169.72 g/mol | [2] |

| Synonyms | [2-(Aminooxy)ethyl]trimethylsilane Hydrochloride | |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting/Boiling Point | Not available | [4] |

| Solubility | No specific data available; likely soluble in water and polar organic solvents. | |

| Storage | Store in a cool, dark, and tightly sealed container.[4] |

Synthesis of the Reagent

The preparation of O-(2-Trimethylsilylethyl)hydroxylamine has been described in the scientific literature, providing a reliable method for its synthesis. A key route was detailed by Henmi et al. in Organic Preparations and Procedures International.[5] The synthesis involves the reaction of N-hydroxyphthalimide with 2-(trimethylsilyl)ethyl bromide, followed by hydrazinolysis to release the desired protected hydroxylamine. This multi-step process ensures the stable introduction of the TMSE group onto the hydroxylamine oxygen.

The Mechanism of Action: Protection and Controlled Deprotection

The utility of O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride hinges on the clever chemical logic of its protecting group. The workflow involves two key stages: nucleophilic attack and fluoride-mediated deprotection.

-

Oxime Formation : The reagent, typically after neutralization of the hydrochloride salt with a mild base, reacts with aldehydes or ketones. The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration to form a stable O-(2-trimethylsilylethyl) oxime ether.[6]

-

Fluoride-Mediated Deprotection : The cleavage of the TMSE group is the critical step. It is triggered by a fluoride source, most commonly tetrabutylammonium fluoride (TBAF). The high affinity of fluoride for silicon is the thermodynamic driving force of this reaction; the Si-F bond is significantly stronger (bond energy ~142 kcal/mol) than the Si-C bond.[7] The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate.[8][9] This intermediate then undergoes a fragmentation process, eliminating ethylene gas and trimethylsilyl fluoride, to liberate the free oxime.

The logical flow of this process is visualized below.

Sources

- 1. O-(2-三甲基硅基乙基)羟胺盐酸盐|O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride|153502-27-3|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 2. O-(2-(Trimethylsilyl)ethyl)hydroxylamine--hydrogen chloride (1/1) | C5H16ClNOSi | CID 18419632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sci-hub.se [sci-hub.se]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. fiveable.me [fiveable.me]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride: A Strategic Reagent in Modern Synthesis

Introduction & Strategic Importance

In the landscape of modern organic synthesis and drug discovery, the precise installation of nitrogen- and oxygen-containing functional groups is paramount. The hydroxylamine moiety, and its derivatives such as oximes and hydroxamic acids, are critical pharmacophores and versatile synthetic intermediates. However, the inherent reactivity and nucleophilicity of the parent hydroxylamine (NH₂OH) often lead to undesired side reactions and compatibility issues in multi-step syntheses.

This guide provides a comprehensive technical overview of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride (CAS No. 153502-27-3), a sophisticated reagent designed to overcome these challenges.[1][2][3][4] By employing the 2-(trimethylsilyl)ethyl (TMSE) group, this compound serves as a stable, protected source of hydroxylamine. This protection strategy allows for the clean and efficient formation of O-protected oximes, which can be carried through subsequent synthetic steps before a mild and selective deprotection unveils the desired functionality. This approach offers chemists enhanced control and flexibility, proving invaluable in the synthesis of complex molecules, from novel drug candidates to advanced materials.

Physicochemical Properties & Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key specifications for O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 153502-27-3 | [1][2][3][4] |

| Molecular Formula | C₅H₁₅NOSi · HCl | [2][5] |

| Molecular Weight | 169.72 g/mol | [2][5][6] |

| Appearance | White to light yellow crystalline powder | [3] |

| Purity | Typically >98% | [3][7] |

| Synonyms | [2-(Aminooxy)ethyl]trimethylsilane Hydrochloride | [2][3][5] |

Core Reactivity & Mechanistic Insights: Oxime Formation

The primary application of O-(2-Trimethylsilylethyl)hydroxylamine is its reaction with aldehydes and ketones to form O-protected oximes.[8] This transformation is a cornerstone of carbonyl chemistry.

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The nitrogen atom of the hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The nucleophilicity of the nitrogen is enhanced by the adjacent oxygen atom, a phenomenon known as the alpha effect.[9]

-

Dehydration: The resulting tetrahedral intermediate, often called a carbinolamine, undergoes elimination of a water molecule to form the stable C=N double bond of the oxime.[9]

This reaction is typically catalyzed by a mild acid or base and is often reversible.[10] The use of the hydrochloride salt provides an in-situ source of acid to facilitate the reaction.

Caption: General workflow for protected oxime synthesis.

The 2-(Trimethylsilyl)ethyl (TMSE) Protecting Group: Application and Cleavage

The strategic advantage of this reagent lies in the TMSE protecting group. Silyl ethers are widely used in organic synthesis due to their ease of installation and, critically, their selective removal under conditions that leave other functional groups intact.[11]

The TMSE group is particularly robust and is stable to a wide range of reaction conditions, including many basic, nucleophilic, and reductive environments.[3] This stability allows for extensive molecular modifications on other parts of the molecule without disturbing the protected hydroxylamine functionality.

Deprotection Mechanism:

Cleavage of the TMSE group is most effectively achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride is the driving force for this reaction.[5] The mechanism is a fluoride-induced elimination that proceeds cleanly to yield the deprotected oxime (or hydroxylamine), ethylene gas, and a fluorosilane byproduct. This process is essentially irreversible due to the loss of ethylene.

Caption: Fluoride-mediated deprotection of the TMSE group.

This specific cleavage pathway provides a significant advantage over other protecting groups that might require harsh acidic or basic conditions for removal, thereby enhancing its orthogonality in complex synthetic routes.[2]

Applications in Drug Discovery and Complex Synthesis

The ability to introduce a protected hydroxylamine and deprotect it under mild conditions makes O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride a valuable tool for researchers.

-

Synthesis of Hydroxamic Acids: Hydroxamic acids are a class of compounds with a strong ability to chelate metal ions, making them potent inhibitors of metalloenzymes.[1] Many approved drugs, particularly histone deacetylase (HDAC) inhibitors for cancer therapy, feature a hydroxamic acid moiety. The protected oximes formed using this reagent can be oxidized and subsequently deprotected to yield these valuable hydroxamic acid derivatives.

-

Bioisosteric Replacement: The oxime ether linkage can serve as a stable bioisostere for other functional groups like esters and amides.[10] This substitution can improve a drug candidate's metabolic stability and pharmacokinetic profile by removing a site susceptible to hydrolysis by common enzymes.[12]

-

Development of Novel Antibacterial Agents: Hydroxylamine derivatives have been investigated as potential antibacterial agents that can inhibit essential bacterial enzymes like ribonucleotide reductase (RNR), which is crucial for DNA synthesis and repair.[8] This reagent provides a pathway to synthesize novel N-substituted hydroxylamine compounds for screening against drug-resistant bacteria.[8]

-

Prodrug Strategies: The TMSE-protected oxime could potentially be used in a prodrug strategy, where the protecting group is cleaved in vivo to release the active hydroxylamine-containing drug.

Validated Experimental Protocol: Synthesis of a Protected Oxime

This protocol provides a reliable, step-by-step methodology for the synthesis of an O-(2-Trimethylsilylethyl) oxime from a ketone.

Objective: To synthesize 2-adamantanone O-(2-trimethylsilylethyl)oxime.

Materials:

-

2-Adamantanone

-

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride (CAS 153502-27-3)

-

Pyridine, anhydrous

-

Ethanol (200 proof), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with stir bar

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-adamantanone (1.0 mmol, 150.2 mg). Dissolve the ketone in 20 mL of anhydrous ethanol.

-

Reagent Addition: Add O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride (1.1 mmol, 186.7 mg) to the solution.[10]

-

Base Addition: Add anhydrous pyridine (1.2 mmol, 97 µL) to the mixture to act as a mild base, neutralizing the HCl salt and facilitating the reaction.[10]

-

Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 78 °C) with stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The disappearance of the 2-adamantanone spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.

-

Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Redissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated NaHCO₃ solution, 25 mL of water, and 25 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure 2-adamantanone O-(2-trimethylsilylethyl)oxime.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. While this specific compound has its own safety profile, it is a derivative of hydroxylamine, which has known hazards.

-

Handling: Always handle O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13] Avoid inhalation of dust and contact with skin and eyes.[10]

-

Toxicity and Corrosivity: The parent compound, hydroxylamine hydrochloride, is toxic if ingested or absorbed through the skin and is corrosive.[13][14] Assume this derivative may possess similar hazards.

-

Stability: While more stable than free hydroxylamine, the compound should be stored tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride is more than just a reagent; it is a strategic solution for the controlled introduction of the hydroxylamine functional group. Its robust TMSE protecting group, combined with a mild and highly selective deprotection protocol, provides a powerful tool for medicinal chemists and synthetic researchers. By enabling the synthesis of complex oximes and hydroxamic acids while avoiding the compatibility issues of the parent compound, it facilitates the exploration of new chemical space and accelerates the development of novel therapeutics and advanced molecules.

References

- Vertex AI Search Result, O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride, 1 gram, Each. (n.d.).

- Santa Cruz Biotechnology. (n.d.). O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride | CAS 153502-27-3.

- TCI Chemicals. (n.d.). O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride | 153502-27-3.

- Spectrum Chemical. (n.d.). CAS Number 153502-27-3 | O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride.

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

- BenchChem. (n.d.). Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in Reaction with Ketones and Aldehydes.

- Sigma-Aldrich. (2025).

-

Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]

- National Center for Biotechnology Information. (n.d.). O-(2-(Trimethylsilyl)ethyl)hydroxylamine--hydrogen chloride (1/1). PubChem Compound Summary for CID 18419632.

- Fisher Scientific. (n.d.). O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride 98.0+%, TCI America™.

- Vertex AI Search Result, O-(2-三甲基硅基乙基)羟胺盐酸盐|O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride. (n.d.).

- Guidechem. (2024).

- DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals.

- Journal of Medicinal Chemistry. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents.

- Molecules. (2021).

- RSC Medicinal Chemistry. (n.d.). The underappreciated hydroxyl in drug discovery. Royal Society of Chemistry.

- Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?

Sources

- 1. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. A New Synthesis of Oxime Derivatives from Carbonyl Compounds and N,O-Bis(trimethylsilyl)hydroxylamine | Semantic Scholar [semanticscholar.org]

- 7. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. quora.com [quora.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride

This guide provides a comprehensive overview of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride, a versatile reagent in modern organic synthesis. We will delve into its fundamental properties, applications, mechanistic pathways, and provide practical, field-tested protocols for its effective use in research and development.

Section 1: Core Compound Properties

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride is a stable, crystalline solid that serves as a convenient synthetic equivalent of the often unstable and difficult-to-handle free hydroxylamine.[1][2] Its utility stems from the 2-(trimethylsilyl)ethyl protecting group, which imparts favorable solubility and stability characteristics, while allowing for specific reactivity.

A summary of its key physicochemical properties is presented below:

| Property | Value |

| Molecular Weight | 169.72 g/mol [3][4][5] |

| Chemical Formula | C5H15NOSi·HCl[3] |

| CAS Number | 153502-27-3[3][5] |

| Appearance | White to light yellow crystalline powder[6][7] |

| Synonyms | [2-(Aminooxy)ethyl]trimethylsilane Hydrochloride[3][5] |

The molecular structure of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride is depicted below:

Caption: General workflow for the synthesis of O-(2-trimethylsilylethyl)oximes.

Section 5: Experimental Protocol: A Case Study in Oximation

This section provides a representative, field-tested protocol for the oximation of a generic ketone.

Objective: To synthesize an O-(2-trimethylsilylethyl)oxime from a ketone.

Materials:

-

Ketone (1.0 eq)

-

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride (1.1 - 1.5 eq)

-

Sodium Acetate or Pyridine (1.5 - 2.0 eq)

-

Ethanol or other suitable protic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq), O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride (1.2 eq), and sodium acetate (1.5 eq).

-

Rationale: Sodium acetate acts as a base to neutralize the HCl salt, liberating the free hydroxylamine in situ. An excess of the hydroxylamine reagent ensures complete conversion of the starting ketone.

-

-

Solvent Addition: Add ethanol to the flask to dissolve or suspend the reagents. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

-

Rationale: Ethanol is a common solvent for oximation as it readily dissolves both the reagents and the intermediate species.

-

-

Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Heating accelerates the reaction rate. The reaction time can vary from a few hours to overnight depending on the reactivity of the ketone.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.

-

Rationale: This step removes the inorganic salts and the bulk of the solvent.

-

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Rationale: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Rationale: This step removes dissolved water from the organic solvent.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure O-(2-trimethylsilylethyl)oxime.

-

Rationale: Purification is necessary to remove any unreacted starting materials and byproducts.

-

Section 6: Safety and Handling

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride, like other hydroxylamine derivatives, requires careful handling.

Hazard Identification:

-

Harmful if swallowed or in contact with skin. [8]* Causes skin and serious eye irritation. [8]* May cause an allergic skin reaction. [8]* Suspected of causing cancer. [8] Handling Precautions:

-

Handle in a well-ventilated place, preferably within a chemical fume hood. [9]* Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. * Avoid breathing dust. [8]* Wash hands thoroughly after handling. First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. [8]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. * If swallowed: Call a poison center or doctor if you feel unwell. [8]

Section 7: Conclusion

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride is a valuable and versatile reagent for the synthesis of O-protected oximes. Its enhanced stability and solubility compared to free hydroxylamine make it a preferred choice in many synthetic applications. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, is crucial for its safe and effective utilization in the laboratory.

References

- Vertex AI Search. O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride.

- ECHEMI. O-(2-TRIMETHYLSILYLETHYL)HYDROXYLAMINE HYDROCHLORIDE SDS.

- PubChem. O-(2-(Trimethylsilyl)ethyl)hydroxylamine--hydrogen chloride (1/1).

- Santa Cruz Biotechnology. O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride | CAS 153502-27-3.

- MilliporeSigma. SAFETY DATA SHEET - according to the (US)

- Sigma-Aldrich.

- TCI Chemicals.

- ChemDB. O-(2-三甲基硅基乙基)羟胺盐酸盐|O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride.

- Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE AR/ACS.

- Tokyo Chemical Industry Co., Ltd. O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride 153502-27-3.

- TCI Chemicals. O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride | 153502-27-3.

- Organic Syntheses. Organic Syntheses Procedure.

- ChemicalBook. The synthetic methods of hydroxylamine hydrochloride.

- DC Fine Chemicals. Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals.

- Wikipedia. Hydroxylamine.

- Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism.

Sources

- 1. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. labsolu.ca [labsolu.ca]

- 4. O-(2-(Trimethylsilyl)ethyl)hydroxylamine--hydrogen chloride (1/1) | C5H16ClNOSi | CID 18419632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. O-(2-三甲基硅基乙基)羟胺盐酸盐|O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride|153502-27-3|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 7. O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride | 153502-27-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. shepherd.edu [shepherd.edu]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Structure Elucidation of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride, a versatile reagent in organic synthesis, presents a unique set of analytical challenges and opportunities. Its structure, combining a hydrophilic hydroxylamine hydrochloride moiety with a lipophilic trimethylsilyl group, necessitates a multi-faceted analytical approach for complete elucidation. This guide provides an in-depth exploration of the techniques and methodologies required for the comprehensive structural analysis of this compound, grounded in the principles of scientific integrity and field-proven expertise. We will delve into the "why" behind the "how," offering insights that transform routine analysis into a robust, self-validating system of inquiry.

Foundational Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of any analytical strategy. For O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride, these properties dictate the choice of solvents, analytical techniques, and sample preparation protocols.

| Property | Value | Source |

| Molecular Formula | C₅H₁₆ClNOSi | [1] |

| Molecular Weight | 169.72 g/mol | [1] |

| CAS Number | 153502-27-3 | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| IUPAC Name | O-(2-trimethylsilylethyl)hydroxylamine;hydrochloride | [1] |

The Strategic Workflow for Structure Elucidation

A logical and systematic workflow is crucial for efficient and accurate structure elucidation. The following diagram outlines the strategic approach we will take, integrating data from multiple analytical techniques to build a comprehensive and validated structural picture.

Caption: Predicted major fragmentation pathways for the protonated molecule of O-(2-Trimethylsilylethyl)hydroxylamine.

Key Predicted Fragments:

-

m/z 73: This is a very common and often base peak for trimethylsilyl compounds, corresponding to the [Si(CH₃)₃]⁺ ion.

-

m/z 102: Loss of the hydroxylamine group (NH₂OH) from the molecular ion.

-

m/z 48: Cleavage of the C-C bond, leading to the [CH₂ONH₃]⁺ fragment.

Expert Insight: The presence of the trimethylsilyl group often directs the fragmentation. The stability of the trimethylsilyl cation makes the m/z 73 fragment a very reliable indicator for the presence of this group.

Synthesis and Potential Impurities: A Holistic View

Understanding the synthetic route of a compound is crucial for anticipating potential impurities that may interfere with its analysis. A plausible synthesis of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride involves the O-alkylation of a protected hydroxylamine with a suitable 2-trimethylsilylethyl halide, followed by deprotection and salt formation.

A common route for preparing O-alkylhydroxylamines involves the reaction of an oxime with an alkyl halide, followed by hydrolysis. [3] Potential Impurities:

-

Starting Materials: Unreacted N-hydroxyphthalimide or 2-(trimethylsilyl)ethyl halide.

-

By-products: Phthalhydrazide (from the deprotection step if hydrazine is used).

-

Solvents: Residual solvents from the reaction and purification steps (e.g., ethanol, toluene, ethyl acetate).

These potential impurities should be considered when interpreting the spectroscopic data, as they may give rise to extraneous signals.

Conclusion: A Convergence of Evidence

References

-

PubChem. O-(2-(Trimethylsilyl)ethyl)hydroxylamine--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

- Google Patents.

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

University of California, Davis. How to make an NMR sample. [Link]

-

Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass spectrometry reviews, 37(3), 245–257. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

Sources

An In-depth Technical Guide to the Solubility of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride

Introduction

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride is a bifunctional molecule of significant interest in synthetic chemistry and drug discovery. Its structure, incorporating a reactive hydroxylamine moiety and a sterically bulky trimethylsilylethyl group, presents a unique physicochemical profile. A thorough understanding of its solubility is paramount for its effective application in various experimental and developmental workflows, from reaction optimization to formulation and biological screening.

This guide provides a comprehensive overview of the solubility characteristics of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride. In the absence of extensive published quantitative data for this specific molecule, we will leverage established principles of physical organic chemistry to predict its solubility profile. Furthermore, this document will serve as a practical handbook, detailing robust experimental protocols for the precise determination of both its thermodynamic and kinetic solubility, thereby empowering researchers to generate reliable data tailored to their specific applications.

Physicochemical Properties and Predicted Solubility Profile

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride (C₅H₁₆ClNOSi) is a salt with a molecular weight of approximately 169.72 g/mol .[1] Its structure is characterized by two key features that govern its solubility: the polar hydroxylamine hydrochloride group and the nonpolar trimethylsilylethyl group.

-

The Hydroxylamine Hydrochloride Moiety: The hydrochloride salt of the hydroxylamine group imparts significant polarity to the molecule. This suggests a strong potential for solubility in polar protic solvents, such as water, where it can engage in hydrogen bonding and ion-dipole interactions. For context, the parent compound, hydroxylamine hydrochloride, is highly soluble in water (83.3 g/100 g at 17°C and 94.4 g/100 g at 20°C) and is also soluble in other polar solvents like methanol, ethanol, and glycerol.[2][3][4]

-

The Trimethylsilylethyl Group: The presence of the silicon-containing trimethylsilylethyl group introduces a significant degree of lipophilicity. Generally, the incorporation of silyl groups into a molecule increases its affinity for nonpolar environments.[5] This structural feature is likely to enhance the solubility of the compound in organic solvents compared to its non-silylated counterpart.

Predicted Solubility:

Based on this structural analysis, we can predict the following solubility trends for O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride:

-

High Solubility: Expected in polar protic solvents like water, methanol, and ethanol, due to the dominant influence of the hydrochloride salt.

-

Moderate to Good Solubility: Likely in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where the polarity of the solvent can solvate the salt, and the organic character can interact with the trimethylsilylethyl group.

-

Low to Negligible Solubility: Predicted in nonpolar solvents like hexane, toluene, and diethyl ether, as these solvents cannot effectively solvate the ionic hydrochloride portion of the molecule.

The interplay between the hydrophilic salt and the lipophilic silyl group makes experimental verification of its solubility in various solvent systems essential.

Experimental Determination of Solubility: A Methodological Overview

Given the limited availability of public data, the experimental determination of solubility is a critical step for any researcher utilizing O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride. The choice between measuring thermodynamic or kinetic solubility depends on the intended application.

Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is a fundamental physicochemical property crucial for formulation and biopharmaceutical classification.

Kinetic Solubility , on the other hand, is a measure of how quickly a compound dissolves under specific, often non-equilibrium, conditions. It is frequently used in high-throughput screening during early-stage drug discovery to identify compounds with sufficient solubility for biological assays.[6][7]

Below is a logical workflow for approaching the experimental determination of solubility.

Caption: A workflow diagram illustrating the decision-making process for selecting and performing solubility assays.

Protocols for Solubility Determination

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[8]

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The time required to reach equilibrium should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in solution remains constant.[9]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solvent or temperature changes during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as:

-

High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

-

UV-Vis Spectroscopy: A simpler method if the compound has a suitable chromophore and no interfering substances are present.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for complex matrices or when high sensitivity is required.

-

-

Calculation: The solubility is reported in units such as mg/mL, µg/mL, or molarity.

Causality and Trustworthiness: This method's trustworthiness stems from its direct measurement of a true equilibrium state. By ensuring an excess of solid is present and allowing sufficient time for equilibration, the resulting concentration represents the maximum amount of the compound that can dissolve under the specified conditions.

Kinetic Solubility: High-Throughput Methods

For early-stage drug discovery, kinetic solubility assays provide a rapid assessment of a compound's suitability for in vitro testing.[10]

3.2.1. Nephelometric Assay

Principle: This method relies on the detection of light scattering caused by the precipitation of a compound when a concentrated DMSO stock solution is diluted into an aqueous buffer.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of choice (e.g., PBS).

-

Incubation: Incubate the plate for a defined period (typically 1-2 hours) at a constant temperature.

-

Measurement: Use a nephelometer to measure the turbidity (light scattering) in each well.

-

Data Analysis: The kinetic solubility is typically defined as the highest concentration at which no significant increase in light scattering is observed compared to the background.

3.2.2. Direct UV Assay

Principle: Similar to the nephelometric assay, a DMSO stock is diluted in an aqueous buffer. However, after incubation, any precipitate is removed by filtration, and the concentration of the remaining dissolved compound is quantified by UV-Vis spectroscopy.

Step-by-Step Protocol:

-

Stock Solution and Dilution: Prepare and dilute the DMSO stock solution in a filter-bottom microtiter plate as described for the nephelometric assay.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Filtration: Separate the undissolved precipitate by vacuum filtration through the filter plate.

-

UV Measurement: Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate.

-

Quantification: Calculate the concentration of the dissolved compound by comparing the absorbance to a standard curve.

Causality and Self-Validation: These kinetic assays are designed for speed and automation. The choice between them often depends on the available equipment and the optical properties of the compound. Running both methods can provide a self-validating system, as they measure different physical phenomena (light scattering vs. absorbance) to arrive at a similar endpoint.

Data Summary and Interpretation

The following table provides a template for summarizing experimentally determined solubility data for O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride.

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Qualitative Assessment |

| Deionized Water | 25 | Thermodynamic | Experimental Value | e.g., Very Soluble |

| PBS (pH 7.4) | 37 | Thermodynamic | Experimental Value | e.g., Soluble |

| Methanol | 25 | Thermodynamic | Experimental Value | e.g., Freely Soluble |

| Ethanol | 25 | Thermodynamic | Experimental Value | e.g., Soluble |

| DMSO | 25 | - | Miscible | Very Soluble |

| Dichloromethane | 25 | Thermodynamic | Experimental Value | e.g., Sparingly Soluble |

| Hexane | 25 | Thermodynamic | Experimental Value | e.g., Insoluble |

| PBS (pH 7.4) | 25 | Kinetic | Experimental Value | - |

This table should be populated with experimentally determined values.

Conclusion

For researchers and drug development professionals, the key takeaway is the necessity of experimental determination. By employing robust and well-validated methods such as the shake-flask technique for thermodynamic solubility and high-throughput kinetic assays for screening purposes, reliable and application-specific data can be generated. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently assess and utilize the solubility properties of this versatile chemical entity.

References

-

Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Gerrard, W. (Ed.). (2000). The Experimental Determination of Solubilities. ResearchGate. Retrieved from [Link]

-

Kiper, R. A. (n.d.). hydroxylammonium chloride. Chemister.ru. Retrieved from [Link]

-

PubChem. (n.d.). O-(2-(Trimethylsilyl)ethyl)hydroxylamine--hydrogen chloride (1/1). National Institutes of Health. Retrieved from [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2016). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

RSC Publishing. (2024, July 1). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. O-(2-(Trimethylsilyl)ethyl)hydroxylamine--hydrogen chloride (1/1) | C5H16ClNOSi | CID 18419632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. hydroxylammonium chloride [chemister.ru]

- 5. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. scispace.com [scispace.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. enamine.net [enamine.net]

An In-Depth Technical Guide to the Synthesis of [2-(Aminooxy)ethyl]trimethylsilane Hydrochloride: A Key Bifunctional Linker for Bioconjugation

Executive Summary

[2-(Aminooxy)ethyl]trimethylsilane hydrochloride is a heterobifunctional linker of significant interest in the fields of chemical biology and drug development.[1][2] Its utility stems from the orthogonal reactivity of its two terminal groups: the aminooxy moiety, which readily participates in "click chemistry" via oxime ligation with aldehydes and ketones, and the trimethylsilyl (TMS) group, which can serve as a stable lipophilic handle or a protecting group cleavable under specific conditions.[3][4] This guide provides a comprehensive overview of a robust and commonly employed synthetic pathway for this compound, designed for researchers and professionals in organic synthesis and bioconjugation. We will delve into the strategic considerations behind each synthetic step, provide detailed experimental protocols, and discuss the mechanistic underpinnings that ensure a reliable and efficient synthesis.

Introduction: The Strategic Importance of Aminooxy Linkers

The precise chemical modification of biomolecules is a cornerstone of modern therapeutic and diagnostic development, from antibody-drug conjugates (ADCs) to sophisticated imaging agents.[5][6] Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, demands highly selective and efficient chemical reactions that can proceed under mild, typically aqueous, conditions.[6][7]

The reaction between an aminooxy group (-ONH₂) and a carbonyl group (aldehyde or ketone) to form a stable oxime bond is a prime example of such a bioorthogonal ligation reaction.[3][8][9] This transformation is rapid, highly specific, and proceeds under physiological pH, making it ideal for modifying sensitive biological substrates.[4] [2-(Aminooxy)ethyl]trimethylsilane hydrochloride provides a versatile scaffold for introducing this reactivity, enabling the conjugation of a TMS-tagged payload to a biomolecule or vice versa.

This guide details a validated three-step synthesis, beginning with the N-alkylation of a protected hydroxylamine equivalent, followed by deprotection and final conversion to the stable hydrochloride salt.

Retrosynthetic Analysis & Synthesis Strategy

A logical retrosynthetic approach to the target molecule, 3 , reveals a pathway rooted in the well-established Gabriel synthesis for primary amines.[10][11] To prevent undesirable side reactions and over-alkylation, the nucleophilic aminooxy group is masked using N-hydroxyphthalimide as a stable and reliable precursor.

The overall synthetic strategy is as follows:

-

Protection & Alkylation : The synthesis commences with the S_N2 alkylation of N-hydroxyphthalimide with (2-bromoethyl)trimethylsilane. This step efficiently installs the desired trimethylsilylethyl backbone onto the protected aminooxy carrier.

-

Deprotection : The phthalimide protecting group is then removed from the intermediate, 1 , to unmask the reactive aminooxy group, yielding the free base 2 . The choice of deprotection agent is critical and will be discussed in detail.

-

Salt Formation & Purification : Finally, the free aminooxy compound 2 is converted to its more stable and easily handled hydrochloride salt, 3 , via treatment with hydrochloric acid.

Overall Synthesis Pathway

Caption: A three-step synthetic route to the target compound.

Detailed Synthesis Pathway & Protocols

Part 1: Synthesis of N-[2-(Trimethylsilyl)ethoxy]phthalimide (1)

The initial step follows the principles of the Gabriel synthesis, where a phthalimide anion serves as a robust nitrogen nucleophile, preventing the over-alkylation common with free amines.[12] Here, we use N-hydroxyphthalimide, the oxygen analogue, to achieve the same controlled, mono-alkylation.

Causality & Experimental Choices:

-

N-Hydroxyphthalimide : This reagent serves as a stable, crystalline, and commercially available precursor to the aminooxy group.[13] The phthalimide moiety is an excellent protecting group; its two electron-withdrawing carbonyl groups render the N-O bond stable to many reagents but susceptible to specific cleavage conditions.[14]

-

Base and Solvent : A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the N-hydroxyphthalimide (pKa ≈ 6.8). A polar aprotic solvent such as N,N-dimethylformamide (DMF) is chosen to solubilize the reagents and accelerate the S_N2 reaction rate.[11]

Experimental Protocol: N-[2-(Trimethylsilyl)ethoxy]phthalimide (1)

-

To a stirred suspension of N-hydroxyphthalimide (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add (2-bromoethyl)trimethylsilane (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or isopropanol to yield compound 1 as a white crystalline solid.

Part 2: Deprotection to Yield O-[2-(Trimethylsilyl)ethyl]hydroxylamine (2)

The critical step of unmasking the aminooxy functionality requires the cleavage of the two amide bonds within the phthalimide group. The classic and highly effective method is hydrazinolysis.

Causality & Experimental Choices:

-

Hydrazine (NH₂NH₂) : Hydrazine is a potent binucleophile. It attacks one of the carbonyl carbons of the phthalimide, initiating a ring-opening sequence.[10] A subsequent intramolecular cyclization releases the desired primary aminooxy compound and forms the highly stable, cyclic phthalhydrazide byproduct.[12][15]

-

Alternative Deprotection : While effective, hydrazinolysis can sometimes be harsh, and the removal of the phthalhydrazide byproduct can be challenging.[16] Milder, non-hydrazine methods have been developed, such as reduction with sodium borohydride in isopropanol followed by treatment with acetic acid, which can be advantageous for sensitive substrates.[17][18] However, for this specific substrate, hydrazinolysis is generally high-yielding and reliable.

Mechanism of Hydrazinolysis

Caption: The two-stage nucleophilic attack by hydrazine.

Experimental Protocol: O-[2-(Trimethylsilyl)ethyl]hydroxylamine (2)

-

Dissolve the protected intermediate 1 (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine monohydrate (1.2-1.5 eq) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours. A dense white precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC until all starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation of the byproduct.

-

Remove the phthalhydrazide by vacuum filtration, washing the solid with cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude free base 2 as an oil. This crude product is often used directly in the next step without further purification.

Part 3: Formation and Isolation of the Hydrochloride Salt (3)

The final step involves converting the oily free base, which can be unstable upon prolonged storage, into a stable, crystalline, and easily weighable hydrochloride salt.

Causality & Experimental Choices:

-

Acidification : The free aminooxy group is basic and will be readily protonated by a strong acid like HCl.

-

Solvent : The salt is typically precipitated from a non-polar organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether (Et₂O) or a mixture of isopropanol and hexanes. This allows for simple isolation and purification by filtration.

Experimental Protocol: [2-(Aminooxy)ethyl]trimethylsilane Hydrochloride (3)

-

Dissolve the crude free base 2 in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or a saturated solution of HCl in isopropanol) dropwise with vigorous stirring.

-

A white precipitate of the hydrochloride salt 3 will form immediately.

-

Continue adding the HCl solution until no further precipitation is observed (or until the solution is acidic to litmus paper).

-

Stir the resulting slurry in the ice bath for 30 minutes.

-

Collect the product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product 3 as a stable white solid.[19]

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the synthesis. Yields and purity are representative and may vary based on reaction scale and purification efficacy.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Product Form |

| 1 | Alkylation | K₂CO₃, (CH₃)₃SiCH₂CH₂Br | DMF | 60-70 | 12-16 | 85-95% | White Solid |

| 2 | Deprotection | NH₂NH₂·H₂O | Ethanol | Reflux | 2-4 | >90% (crude) | Colorless Oil |

| 3 | Salt Formation | HCl in Et₂O or Dioxane | Diethyl Ether | 0 | 0.5 | 90-98% | White Solid |

Application in Oxime Ligation

The synthesized linker is a powerful tool for bioconjugation.[2] The aminooxy group reacts chemoselectively with aldehydes or ketones, often found on modified proteins, peptides, or other biomolecules, to form a stable oxime linkage.[3][4]

Oxime Ligation Workflow

Caption: Using the linker to conjugate with a biomolecule.

Conclusion

The synthesis of [2-(Aminooxy)ethyl]trimethylsilane hydrochloride is a straightforward yet powerful process that provides access to a highly valuable bifunctional linker. By leveraging the principles of the Gabriel synthesis with N-hydroxyphthalimide, a controlled and efficient pathway is achieved. The subsequent hydrazinolysis and salt formation steps are robust and scalable. The final product is a key enabler for researchers in drug discovery and chemical biology, facilitating the construction of complex bioconjugates through stable and chemoselective oxime bond formation.

References

- Baskin, J. M., & Bertozzi, C. R. (2007). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. PMC.

- Chalker, J. M., et al. (2019). oxidative couplings of alkoxyamines to N-aryl peptides. RSC Publishing.

- Dirksen, A., & Hackeng, T. M. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science (RSC Publishing).

- Supporting Information for PEG-based multi-ligand systems. The Royal Society of Chemistry.

- Charleux, B., et al. (2014). Peptide ligation from alkoxyamine based radical addition. RSC Publishing.

- Li, C., et al. (2019). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry (RSC Publishing).

- Semon, W. L., & Damerell, V. R. (1943). HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Organic Syntheses Procedure.

- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Organic Chemistry Portal.

- Paquette, L. A., & Ra, C. S. (2007). Ozonolytic cleavage of a silyl enol ether. Organic Syntheses Procedure.

- TCI America. O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride. Fisher Scientific.

-

ChemicalBook. (2024). Reaction of Phthalimide: Deprotection and Amino Groups. [Link]

- National Center for Biotechnology Information. (n.d.). O-(2-(Trimethylsilyl)ethyl)hydroxylamine--hydrogen chloride (1/1). PubChem.

- Organic Chemistry Portal. (n.d.). Phthalimides.

- TCI Chemicals. (n.d.).

- Alfa Chemistry. (n.d.). CAS 153502-27-3 [2-(Aminooxy)ethyl]trimethylsilane hydrochloride.

- Wang, J., & Yi, W. (2020). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI.

- Zhang, S., et al. (2023).

- ResearchGate. (2019). Please suggest me, at what condition is required to deprotection of phthalimide?.

- ResearchGate. (n.d.).

- Guidechem. (2024).

- G-Biosciences. (n.d.). Hydroxylamine·HCl.

- Pratt, D. A., et al. (2013).

- Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs.

- Prhavc, M., et al. (2022).

- ResearchGate. (2020). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines.

- Kim, D. E., et al. (2021).

- U.S. Patent No. 5,880,270. (1999). Aminooxy-containing linker compounds for formation of stably-linked conjugates and methods related thereto.

- J&K Scientific LLC. (n.d.). Gabriel Synthesis.

- Single Use Support. (2023).

- Master Organic Chemistry. (n.d.). The Gabriel Synthesis For Making Primary Amines.

- Chem-Station Int. Ed. (2014). Gabriel Amine Synthesis.

- Chinese Patent No. CN102617624A. (2012). Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.

- Ultimate Organic Chemistry. (2020). Gabriel Phthalimide Synthesis Ing-Manske PG TRB Chemistry GATE Chemistry CSIR Chemical Science. YouTube.

- ResearchGate. (n.d.). Synthesis of aminooxy-protected proline 18 35.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. US5880270A - Aminooxy-containing linker compounds for formation of stably-linked conjugates and methods related thereto - Google Patents [patents.google.com]

- 3. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. susupport.com [susupport.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Phthalimides [organic-chemistry.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 18. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 19. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to Silyl Ether Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Hydroxyl Protection

In the intricate landscape of multi-step organic synthesis, the hydroxyl group presents a recurring strategic challenge. Its inherent reactivity as both a nucleophile and a mild acid necessitates its temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule.[1][2][3] Silyl ethers have emerged as one of the most versatile and widely utilized classes of protecting groups for alcohols, owing to their ease of installation, tunable stability, and mild removal conditions.[1][4][5] This guide provides a comprehensive technical overview of silyl ether protecting groups, focusing on the underlying principles that govern their selection and application in complex synthetic endeavors, including natural product and pharmaceutical synthesis.[1]

The fundamental principle of a silyl ether as a protecting group lies in the temporary replacement of the acidic proton of a hydroxyl group with a sterically bulky and electronically stable silyl group.[1][6] This strategic masking allows for a broad range of chemical transformations to be performed on other parts of the molecule that would otherwise be incompatible with a free hydroxyl group.[2][7]

Core Concepts: Structure, Stability, and the Silyl Ether Family

Silyl ethers are characterized by a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴.[1][4] The substituents on the silicon atom (R¹, R², and R³) are the primary determinants of the silyl ether's properties, particularly its steric and electronic characteristics.[1] This variability gives rise to a diverse family of silyl ethers, each with a unique stability profile, providing chemists with a powerful toolkit for designing selective protection and deprotection strategies.[1][4][6]

The most commonly employed silyl ethers in organic synthesis include:

-

Trimethylsilyl (TMS): One of the simplest silyl ethers, TMS is readily introduced and removed, but its lability can be a drawback in multi-step syntheses.[8]

-

Triethylsilyl (TES): Offering intermediate stability, TES ethers are more robust than TMS ethers but more easily cleaved than more sterically hindered silyl ethers.[9]

-

tert-Butyldimethylsilyl (TBS/TBDMS): Significantly more stable than TMS and TES ethers, the TBS group is a workhorse in organic synthesis, withstanding a wide array of reaction conditions.[8]

-

Triisopropylsilyl (TIPS): The substantial steric bulk of the three isopropyl groups confers high stability, making TIPS ethers suitable for lengthy and complex synthetic sequences.[10]

-

tert-Butyldiphenylsilyl (TBDPS): Possessing both steric bulk and electronic stabilization from the phenyl groups, TBDPS ethers are among the most robust silyl protecting groups.[5]

The stability of these silyl ethers is a direct consequence of the steric hindrance around the silicon atom.[5] Larger, bulkier substituents impede the approach of both protons and nucleophiles to the silicon-oxygen bond, thereby increasing the protecting group's resistance to cleavage.[5]

Comparative Stability of Common Silyl Ethers

The relative stability of silyl ethers is a critical consideration in synthetic planning. The established order of stability allows for the strategic orchestration of selective deprotection steps in molecules bearing multiple protected hydroxyl groups.

| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

Data compiled from multiple sources.[4][8]

This significant disparity in stability forms the basis for orthogonal protection strategies, where a less stable silyl ether can be selectively removed in the presence of a more robust one.[8]

The Silylation Reaction: Mechanism and Experimental Protocols

The formation of a silyl ether, or silylation, is typically achieved by reacting an alcohol with a silyl halide (commonly a chloride) or a silyl triflate in the presence of a base.[4][11]

Mechanism of Silylation

The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the silylating agent. The presence of a base, such as imidazole or triethylamine, is crucial to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction.[12] A widely accepted and reliable method is the Corey protocol, which utilizes imidazole and a silyl chloride in a solvent like dimethylformamide (DMF).[4]

Caption: Generalized mechanism of alcohol silylation.

Experimental Protocol: Protection of a Primary Alcohol as a TBDMS Ether

This protocol describes a standard procedure for the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DMF.

-

Add imidazole to the solution and stir until it is fully dissolved.

-

Add TBDMSCl portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove DMF and imidazole hydrochloride.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

The Desilylation Reaction: Cleavage Strategies and Mechanisms

The removal of a silyl ether protecting group, or desilylation, is a critical step that must be carefully planned to avoid affecting other sensitive functionalities within the molecule. The two primary strategies for silyl ether cleavage are fluoride-mediated deprotection and acid-catalyzed hydrolysis.[1]

Fluoride-Mediated Deprotection

The high affinity of the fluoride ion for silicon is the driving force behind this highly effective deprotection method.[1][2] The Si-F bond is one of the strongest single bonds in chemistry. Tetrabutylammonium fluoride (TBAF) is the most common fluoride source used for this purpose.[13] The reaction is believed to proceed through a hypervalent, pentacoordinate silicon intermediate.[1]

Caption: Mechanism of fluoride-mediated silyl ether deprotection.

Acid-Catalyzed Deprotection

In the presence of an acid, the oxygen atom of the silyl ether is protonated, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a weak nucleophile such as water or an alcohol.[1] The rate of acidic cleavage is highly dependent on the steric bulk of the silyl group; less hindered silyl ethers are cleaved much more rapidly.[1][4]

Caption: Mechanism of acid-catalyzed silyl ether deprotection.

Experimental Protocols for Deprotection

Protocol 1: Fluoride-Mediated Deprotection of a TBDMS Ether [5]

Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBDMS-protected alcohol in THF.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate.

-

Once the reaction is complete, quench by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash chromatography if necessary.

Protocol 2: Acid-Catalyzed Deprotection of a TBDMS Ether [5]

Objective: To deprotect a primary TBDMS ether using acetic acid.

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the TBDMS-protected alcohol in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the deprotection by TLC. This method can be slow, sometimes requiring several hours to days for complete reaction.

-

Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Selective Deprotection: A Cornerstone of Complex Synthesis

In the synthesis of complex molecules with multiple hydroxyl groups, it is often necessary to deprotect one silyl ether while leaving others intact.[4] This selective deprotection is a powerful tool that relies on the differential stability of the various silyl ethers.

-

Acidic Conditions: As a general rule, less sterically hindered silyl ethers are deprotected more rapidly under acidic conditions.[1][4] For example, a primary TBS ether can often be cleaved in the presence of a secondary or tertiary TBS ether, and a TES ether can be removed without affecting a more stable TIPS or TBDPS group.[4][14]

-

Fluoride-Based Reagents: While TBAF is a very powerful deprotecting agent, selectivity can sometimes be achieved by careful control of reaction conditions (e.g., temperature, reaction time).[4] Additionally, milder fluoride sources such as HF-pyridine can offer enhanced selectivity.[4][13]

The ability to selectively deprotect silyl ethers is exemplified in numerous total syntheses, such as that of Taxol, where intricate management of protecting groups is paramount.[4]

Applications in Drug Development

The tunable lability of silyl ethers has also found application in the design of prodrugs.[15][16] By masking a hydroxyl group on a drug molecule with a silyl ether, its physicochemical properties, such as solubility and stability, can be modified.[15] The silyl ether can then be cleaved in vivo under physiological conditions to release the active drug.[16] The rate of drug release can be modulated by altering the substituents on the silicon atom, allowing for the development of controlled-release drug delivery systems.[15][16]

Conclusion

Silyl ethers are an indispensable class of protecting groups in modern organic synthesis. Their ease of formation, predictable stability, and versatile cleavage conditions provide chemists with a high degree of control over the reactivity of hydroxyl groups. A thorough understanding of the factors that govern their stability and the mechanisms of their formation and cleavage is essential for their effective implementation in the synthesis of complex and medicinally important molecules. The continued development of new silyl protecting groups and more selective deprotection methods will undoubtedly further expand the synthetic chemist's toolkit.[17]

References

-

Wikipedia. Silyl ether. [Link]

-

Study.com. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. (2022-05-04). [Link]

-

ACS Publications. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry. [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. (2015-06-17). [Link]

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

PubMed Central. Chemoselective Deprotection of Triethylsilyl Ethers. [Link]

-

ResearchGate. Selective Deprotection of Silyl Ethers. (2025-08-06). [Link]

-

Chemistry LibreTexts. TES protection. (2023-01-22). [Link]

-

Wikipedia. Silyl enol ether. [Link]

-

Taylor & Francis Online. Recent Advances in Silyl Protection of Alcohols. [Link]

-

PubMed Central. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017-01-16). [Link]

-

Chemistry LibreTexts. 16: Silylethers. (2021-06-10). [Link]

-

Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers?. (2015-10-07). [Link]

-

OpenOChem Learn. Protection of Alcohols. [Link]

-

ACS Publications. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society. (2012-04-23). [Link]

-

Taylor & Francis Online. Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. [Link]

-

ACS Publications. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. [Link]

-

ResearchGate. Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. (2025-08-06). [Link]

-

YouTube. 26.02 Silyl Ethers as Protecting Groups. (2020-05-10). [Link]

-

SynArchive. Protection of Alcohol by Silyl ether. [Link]

-

SynArchive. Protection of Alcohol by Silyl ether. [Link]

-

YouTube. TES Protecting Group Addition With TES-Cl | Organic Chemistry. (2024-11-20). [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

YouTube. 12.5 Protecting Groups for Alcohols | Organic Chemistry. (2021-01-22). [Link]

-

Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups. [Link]

-

Pearson+. Mechanism of Silyl Ether Protecting Groups. [Link]

-

YouTube. 12.4 Protecting Alcohols. (2018-09-20). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 14. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Role of the trimethylsilyl ethyl group in chemical stability

An In-Depth Technical Guide to the 2-(Trimethylsilyl)ethyl Group and its Role in Chemical Stability

Abstract

In the landscape of multistep organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the diverse arsenal of protecting groups, those leveraging the unique electronic properties of organosilicon compounds offer a distinct layer of stability and selective reactivity. This guide moves beyond conventional silyl ethers to provide an in-depth analysis of the 2-(trimethylsilyl)ethyl (TMSE) moiety. We will explore the fundamental principle of the β-silicon effect that governs its behavior and detail its application in the form of the highly stable 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group for amines and the 2-(trimethylsilyl)ethyl (TMSE) esters for carboxylic acids. This document provides field-proven insights into the causality of its stability, its unique fluoride-mediated cleavage mechanism, and detailed protocols for its application, offering researchers a comprehensive resource for deploying this powerful synthetic tool.

Introduction: Beyond Steric Hindrance

Typical silyl ether protecting groups, such as the tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups, derive their stability primarily from the steric bulk around the silicon atom, which physically impedes the approach of acids or nucleophiles.[1] The 2-(trimethylsilyl)ethyl group, however, operates on a fundamentally different principle. Its stability is not merely a function of size but is rooted in its electronic structure, which renders it robust to a wide range of chemical environments. Its true value lies in its unique and highly selective mode of cleavage—a fluoride-induced β-elimination—that is orthogonal to the deprotection conditions for many other common protecting groups.[2] This unique mechanism is a direct consequence of the β-silicon effect.

The Mechanistic Core: The β-Silicon Effect